molecular formula C27H27N3O4S B2966740 3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE CAS No. 497073-30-0

3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE

Cat. No.: B2966740
CAS No.: 497073-30-0
M. Wt: 489.59
InChI Key: ODUDUCXOZKXYMZ-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes methoxy groups, an indole moiety, and a phenylcarbamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-[2-(3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups and its potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-33-23-13-12-19(16-24(23)34-2)27(32)28-14-15-30-17-25(21-10-6-7-11-22(21)30)35-18-26(31)29-20-8-4-3-5-9-20/h3-13,16-17H,14-15,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUDUCXOZKXYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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